molecular formula C13H20ClN B11881347 2-Benzylazepane hydrochloride

2-Benzylazepane hydrochloride

Cat. No.: B11881347
M. Wt: 225.76 g/mol
InChI Key: LNZDVSLKPCRWOE-UHFFFAOYSA-N
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Description

2-Benzylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazepane hydrochloride typically involves the reaction of benzylamine with a suitable azepane precursor under acidic conditions. One common method involves the use of benzyl chloride and piperazine in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Benzyl chloride is reacted with piperazine in ethanol at elevated temperatures.
  • The resulting product is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Mixing benzyl chloride and piperazine in large reactors.
  • Controlling the reaction temperature and pressure to optimize yield.
  • Purifying the product through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of 2-Benzylazepane.

    Reduction: Various amine derivatives.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

2-Benzylazepane hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

    Benzylamine: A related compound with a benzyl group attached to an amine.

    Piperazine: A precursor used in the synthesis of 2-Benzylazepane hydrochloride.

    Azepane: The parent compound of the azepane class.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of benzylamine and azepane. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-benzylazepane;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H

InChI Key

LNZDVSLKPCRWOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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